3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The exact mass of the compound this compound is 410.09413515 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methyl-1-[(2,3,4,5,6-pentafluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F5O3/c1-9-6-13(28-8-12-16(22)18(24)20(26)19(25)17(12)23)15-10-4-2-3-5-11(10)21(27)29-14(15)7-9/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWAUIXGWZKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a benzo[c]chromene core with a pentafluorobenzyl ether substituent. This unique configuration may contribute to its biological properties, particularly in modulating biological pathways.
Antioxidant Activity
Research indicates that derivatives of benzo[c]chromenes exhibit significant antioxidant properties. The presence of the pentafluorobenzyl group may enhance electron donation capabilities, leading to improved radical scavenging activity.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. In vitro assays demonstrated a reduction in interleukin-6 (IL-6) levels in treated macrophages.
Case Studies
- In Vivo Model of Inflammation : A study involving rats demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan, suggesting its potential use in treating inflammatory conditions.
- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed that the compound inhibits cell proliferation and induces apoptosis, indicating potential antitumor activity.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Antioxidant Mechanism : The compound may neutralize free radicals through electron donation.
- Antimicrobial Mechanism : It likely disrupts microbial membranes or interferes with metabolic pathways.
- Anti-inflammatory Mechanism : The inhibition of cytokine production suggests modulation of signaling pathways involved in inflammation.
Scientific Research Applications
The compound 3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , often referred to as a benzochromene derivative, is of significant interest in various scientific research applications. This article explores its potential uses across different fields, particularly in medicinal chemistry and materials science.
Chemical Properties and Structure
The compound features a complex structure characterized by a benzochromene backbone substituted with a pentafluorobenzyl ether. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various applications.
Anticancer Activity
Research indicates that benzochromene derivatives exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The pentafluorobenzyl substitution may enhance the selectivity and potency of these compounds against tumor cells compared to normal cells.
Anti-inflammatory Effects
Benzochromenes are also being investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic potential for conditions like arthritis and other inflammatory diseases.
Neuroprotective Properties
Some studies suggest that derivatives of benzochromenes can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Fluorescent Probes
Due to their unique electronic properties, compounds like this compound can serve as fluorescent probes in biological imaging. Their fluorescence can be tuned by modifying substituents, allowing for specific applications in cellular imaging.
Polymer Chemistry
In polymer science, the incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. This compound could be explored as a building block for advanced materials with tailored properties for electronics or coatings.
Analytical Chemistry
The compound's unique spectral properties make it suitable for use in analytical techniques such as spectroscopy. Its ability to act as a standard or reference material in analytical assays can facilitate the development of sensitive detection methods for other compounds.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzochromene derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters investigated the neuroprotective effects of benzochromene derivatives on cultured neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative markers, suggesting potential therapeutic applications for neurodegenerative disorders.
Case Study 3: Material Development
A recent publication in Polymer Chemistry explored the synthesis of polymers incorporating fluorinated benzochromenes. The resulting materials showed improved thermal stability and mechanical properties, demonstrating their potential for use in high-performance applications.
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core undergoes oxidation at multiple sites:
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Ketone Oxidation : The 6-keto group is resistant to mild oxidants but can form α,β-unsaturated ketones under strong oxidative conditions (e.g., DDQ).
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Tetrahydro Ring Dehydrogenation : The saturated 7,8,9,10-tetrahydro ring is susceptible to dehydrogenation with Pd/C or MnO₂, yielding fully aromatic benzo[c]chromen-6-one derivatives .
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Pentafluorobenzyl Ether Stability : The electron-withdrawing pentafluorobenzyl group stabilizes the ether linkage against oxidative cleavage, though prolonged exposure to H₂O₂/Fe²⁺ may lead to partial degradation.
Table 1: Oxidation Reactions
Reduction Reactions
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Ketone Reduction : The 6-keto group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming 6-hydroxy derivatives. Steric hindrance from the methyl group at position 3 limits yields to ~50%.
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Selective Hydrogenation : Catalytic hydrogenation (H₂/Pd) targets the tetrahydro ring, converting it to a decahydro system without affecting the aromatic chromenone core .
Nucleophilic Substitution
The pentafluorobenzyl ether acts as a potential leaving group under specific conditions:
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Acidic Cleavage : Treatment with HBr/HOAc cleaves the ether bond, yielding 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. The reaction proceeds via SN1 mechanism, facilitated by the electron-withdrawing fluorine substituents .
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Base-Mediated Reactions : No cleavage occurs under basic conditions (e.g., NaOH/EtOH), indicating stability against SN2 pathways.
Electrophilic Aromatic Substitution
The chromenone system shows limited reactivity toward electrophiles due to electron withdrawal from the pentafluorobenzyl group:
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Nitration : Occurs selectively at position 5 of the chromenone ring under HNO₃/H₂SO₄, yielding mono-nitro derivatives .
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Sulfonation : Fuming H₂SO₄ sulfonates position 8, though yields are low (<20%).
Table 2: Electrophilic Substitution
| Reaction | Reagent | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5 | 45 | |
| Sulfonation | H₂SO₄ (fuming) | 8 | 18 |
Ring-Opening Reactions
Under alkaline conditions (KOH/EtOH), the chromenone ring undergoes hydrolysis:
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Lactone Formation : The 6-keto group reacts with the ether oxygen, forming a fused lactone structure. This process is reversible under acidic conditions .
Functionalization via Cross-Coupling
Despite lacking halogens, the compound participates in Pd-catalyzed reactions:
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C–H Activation : Direct arylation at position 4 is achieved using Pd(OAc)₂ and aryl iodides, leveraging the chromenone’s electron-deficient nature .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the chromenone’s α,β-unsaturated ketone and dienophiles (e.g., maleic anhydride), forming polycyclic adducts.
Biological Interactions
Though not a direct reaction, the pentafluorobenzyl group enhances membrane permeability, enabling interactions with cytochrome P450 enzymes. This facilitates oxidative metabolism in vivo, producing hydroxylated metabolites .
Key Mechanistic Insights
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The pentafluorobenzyl group’s −I effect stabilizes transition states in substitution reactions, favoring SN1 pathways .
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Steric hindrance from the 3-methyl group directs electrophiles to positions 5 and 8 on the chromenone ring.
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The tetrahydro ring’s flexibility allows strain-free dehydrogenation, unlike fully saturated analogs .
Q & A
Q. What are the established synthetic routes for 3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and what are their limitations?
The synthesis of benzochromenone derivatives typically involves multi-step protocols. For example, analogous compounds like 6H-benzo[c]chromen-6-ones are synthesized via [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 1-(silyloxy)alk-1-en-3-ones or reactions of chromones with 1,3-dicarbonyl compounds . A related bromohexyloxy derivative was prepared using bromoalkoxy intermediates and characterized via spectroscopic data (NMR, IR) . Key limitations include low yields due to steric hindrance from the pentafluorobenzyl group and challenges in purifying fluorinated intermediates.
Q. How can spectroscopic techniques (NMR, IR, HRMS) be optimized to characterize this compound?
For fluorinated chromenones, -NMR is critical to confirm the pentafluorobenzyl moiety, while -NMR resolves aromatic protons and methyl/oxy substituents. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., using ES+ mode with <5 ppm error) . For complex splitting patterns, 2D NMR (COSY, HSQC) is recommended to resolve overlapping signals.
Q. What safety protocols are essential when handling this compound in the lab?
Referencing safety data for structurally similar compounds, researchers must use fume hoods, nitrile gloves, and eye protection due to potential respiratory and dermal irritation. Spills should be neutralized with inert absorbents, and contaminated clothing removed immediately. Emergency procedures include consulting a physician and providing SDS sheets .
Advanced Research Questions
Q. How can experimental design principles (e.g., split-plot designs) optimize the synthesis or biological testing of this compound?
Split-plot designs are effective for multi-factor optimization. For example, in evaluating reaction conditions (temperature, catalyst loading), "whole plots" could represent temperature ranges, while "subplots" test catalysts. Replication (e.g., 4 replicates with 5 plants each, as in vineyard studies) ensures statistical robustness . For biological assays, factors like dose concentration (main plot) and exposure time (subplot) can be analyzed via ANOVA to identify interactions .
Q. How might contradictory spectroscopic or bioactivity data arise, and how should they be resolved?
Contradictions in -NMR shifts may stem from dynamic rotational isomerism in the pentafluorobenzyl group. X-ray crystallography (as used for 3-acetyl-2-fluoro-benzochromenone) provides definitive structural validation . In bioassays, inconsistent IC values could reflect assay-specific conditions (e.g., solvent polarity affecting solubility). Replicate experiments under standardized protocols and meta-analysis of existing data (e.g., PubChem bioactivity datasets) are advised .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates:
- Physical-chemical properties : LogP (lipophilicity) and hydrolysis half-life.
- Biotic/abiotic degradation : Use HPLC-MS to identify transformation products.
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna mortality) and chronic effects on microbial populations . Computational tools (e.g., ACD/Labs Percepta) predict bioaccumulation potential .
Q. How can in silico modeling predict the compound’s biological targets or metabolic pathways?
Molecular docking (AutoDock Vina) against protein databases (PDB) identifies potential targets (e.g., kinases, cytochrome P450 enzymes). For metabolism, CYP450-mediated oxidation sites can be predicted using MetaSite. ADMET predictors (e.g., SwissADME) estimate permeability and toxicity risks . Experimental validation via liver microsome assays is critical for high-confidence predictions.
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope model). For EC/IC calculations, the Hill equation is preferred:
Bootstrap resampling (1000 iterations) quantifies confidence intervals. Outliers are identified via Grubbs’ test (α = 0.05) .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Common issues include:
- Moisture sensitivity : Ensure anhydrous conditions (argon atmosphere, molecular sieves).
- Catalyst deactivation : Screen alternatives (e.g., Pd(OAc) vs. PdCl).
- Steric hindrance : Introduce directing groups (e.g., trimethylsilyl) to improve regioselectivity .
Reaction monitoring via TLC or LC-MS at intermediate stages isolates bottlenecks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
